4-Undecanone

Immunopharmacology Tumour biology Inhalation toxicology

4-Undecanone (heptyl propyl ketone) is a straight-chain C11 aliphatic ketone with the carbonyl at position 4. Unlike the more abundantly studied 2‑undecanone (methyl nonyl ketone), 4‑undecanone has not been found in nature ; the commercially available material is entirely of synthetic origin.

Molecular Formula C11H22O
Molecular Weight 170.29 g/mol
CAS No. 14476-37-0
Cat. No. B080912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Undecanone
CAS14476-37-0
Molecular FormulaC11H22O
Molecular Weight170.29 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)CCC
InChIInChI=1S/C11H22O/c1-3-5-6-7-8-10-11(12)9-4-2/h3-10H2,1-2H3
InChIKeyNBSLHMOSERBUOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Undecanone (CAS 14476-37-0) Procurement & Differentiation Guide


4-Undecanone (heptyl propyl ketone) is a straight-chain C11 aliphatic ketone with the carbonyl at position 4. Unlike the more abundantly studied 2‑undecanone (methyl nonyl ketone), 4‑undecanone has not been found in nature ; the commercially available material is entirely of synthetic origin . This synthetic provenance, combined with a distinct physicochemical and bioactivity profile, makes 4‑undecanone a valuable reference standard, synthetic intermediate, and specialised research tool where isomeric purity and positional specificity are critical.

Why Undecanone Isomers Are Not Interchangeable: The Case for 4-Undecanone


Although 2‑undecanone, 3‑undecanone, and 4‑undecanone share the molecular formula C₁₁H₂₂O, the position of the carbonyl group fundamentally alters their biological activity, physicochemical properties, and regulatory status. In vivo studies in Balb/c mice have demonstrated that, unlike 2‑undecanone, 4‑undecanone exhibits no immunostimulatory or anti‑tumour activity . Furthermore, 2‑undecanone is registered as a U.S. EPA biopesticide , whereas 4‑undecanone lacks any such registration. These differences preclude simple substitution and necessitate compound‑specific verification during scientific selection or procurement.

Quantitative Differentiation Evidence: 4-Undecanone vs. Isomeric Comparators


In Vivo Immunomodulatory and Anti‑Tumour Activity: 4‑Undecanone vs. 2‑Undecanone and 3‑Undecanone

In a direct head‑to‑head study, Balb/c mice inhaled 10 % 4‑undecanone (4‑on) for 3 days after L‑1 sarcoma cell implantation. Unlike 2‑undecanone, which has documented immunostimulatory and anti‑tumour effects, 4‑undecanone produced no significant reduction in tumour mass (mass index = 1.05 ± 0.05, difference non‑significant versus control) and no measurable immunotropic response . In contrast, 2‑undecanone inhalation significantly stimulated both cellular and humoral immunity . This demonstrates that the 4‑keto positional isomer is biologically inert in this model, while the 2‑keto isomer is immunologically active.

Immunopharmacology Tumour biology Inhalation toxicology

Gas Chromatographic Retention Index (Kovats) for Isomer Identification

The Kovats retention index (RI) of 4‑undecanone on a non‑polar HP‑5 column is 1208 . For 2‑undecanone, the RI on comparable non‑polar columns (OV‑101, SE‑30, Apolane) ranges from 1274 to 1299 . The difference of ≥ 66 RI units allows unambiguous chromatographic separation and identification of the positional isomers when both are present in a mixture, which is essential for purity verification and forensic or metabolomic workflows.

Analytical chemistry GC‑MS Quality control

Physicochemical Property Divergence: Boiling Point & Density

Under reduced pressure (13 mmHg), 4‑undecanone boils at 104–107 °C with a density of 0.83 g/cm³ . In contrast, 2‑undecanone (methyl nonyl ketone) boils at 228–231.5 °C at atmospheric pressure and has a density of 0.824–0.826 g/cm³ at 20 °C . 3‑Undecanone (ethyl octyl ketone) boils at 225–229 °C at atmospheric pressure with a density of 0.832 g/cm³ . The lower boiling point of 4‑undecanone at reduced pressure reflects differences in vapour pressure and molecular packing, which influence headspace partitioning, olfactory detection, and suitability for specific formulation or distillation processes.

Physical chemistry Solvent selection Formulation

Regulatory Status and Procurement Cost Differential

2‑Undecanone is registered with the U.S. EPA as a biopesticide (BioUD) and is manufactured at industrial scale, reflected in a unit price of ~ $70 per 250 g from a major life‑science supplier . In contrast, 4‑undecanone has no EPA registration and is supplied primarily for research purposes, with a unit price of ~ $80 per 5 g from the same supplier , translating to a > 50‑fold higher cost per gram. This cost differential, together with the absence of regulatory approvals for pesticidal use, means that 4‑undecanone is not a viable drop‑in replacement for 2‑undecanone in applied entomology or repellent development without significant re‑registration effort.

Regulatory compliance Procurement Cost analysis

Optimal Application Scenarios for 4-Undecanone Based on Verified Evidence


Negative Control for Position‑Specific Immunopharmacology

Because 4‑undecanone is chemically homologous to the immunostimulatory 2‑undecanone but demonstrates no detectable immunotropic or anti‑tumour activity in the murine L‑1 sarcoma model , it is the ideal non‑active comparator in studies designed to dissect the structural determinants of ketone bioactivity. Investigators can dose animals with 4‑undecanone in parallel with 2‑undecanone to confirm that observed immune effects are position‑dependent rather than class‑dependent.

Certified Reference Standard for GC‑MS Isomer Identification

The well‑characterised Kovats retention index of 1208 on HP‑5 makes 4‑undecanone a reliable standard for calibrating gas chromatographic systems and verifying the identity of undecanone positional isomers in complex volatile mixtures. Laboratories engaged in food aroma analysis, environmental monitoring, or metabolomics can use 4‑undecanone to spike samples as a retention‑time marker and to ensure that the 2‑undecanone signal is not misassigned.

Synthetic Intermediate in the Preparation of 4‑Position Derivatives

4‑Undecanone serves as the starting material for the synthesis of undecan‑4‑ol, ethylene acetals, and propylene acetals . These derivatives have been shown to possess distinct biological properties (e.g., undecan‑4‑ol stimulates humoral immunity and reduces tumour mass) , underscoring the value of 4‑undecanone as a precursor for structure–activity relationship (SAR) exploration in medicinal chemistry.

Fragrance and Flavour Research Requiring Non‑Natural Ketone Notes

In sensory and olfactory research, 4‑undecanone imparts a fruity odour character but, unlike 2‑undecanone, has not been approved for food or fragrance use by FEMA or the FDA . This makes 4‑undecanone a suitable research compound for experimental fragrance reconstitution studies or olfactory receptor assays where regulatory constraints on the test substance are not a concern, provided the material is handled as a research chemical only.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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